3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a sulfonyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 3-chloro-4-methoxybenzenesulfonyl chloride, which undergoes a reaction with azetidine to form the sulfonyl azetidine intermediate. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as automated reactors and in-line monitoring.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine and imidazolidine rings may also contribute to the compound’s biological activity by interacting with enzymes or receptors, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonyl chloride
- Azetidine-2,4-dione
- Imidazolidine-2,4-dione
Uniqueness
What sets 3-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S/c1-22-11-3-2-9(4-10(11)14)23(20,21)16-6-8(7-16)17-12(18)5-15-13(17)19/h2-4,8H,5-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFTUPHOIQULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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